1-(4-Phenylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
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Overview
Description
1-(4-phenylcyclohexyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a phenylcyclohexyl group and a trimethoxybenzyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-phenylcyclohexyl)-4-(2,4,5-trimethoxybenzyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phenylcyclohexyl Intermediate: This step involves the reaction of cyclohexanone with phenylmagnesium bromide (Grignard reagent) to form 4-phenylcyclohexanol.
Conversion to 4-Phenylcyclohexyl Bromide: The intermediate 4-phenylcyclohexanol is then converted to 4-phenylcyclohexyl bromide using hydrobromic acid.
Formation of the Piperazine Derivative: The 4-phenylcyclohexyl bromide is reacted with piperazine to form 1-(4-phenylcyclohexyl)piperazine.
Attachment of the Trimethoxybenzyl Group: Finally, the 1-(4-phenylcyclohexyl)piperazine is reacted with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of 1-(4-phenylcyclohexyl)-4-(2,4,5-trimethoxybenzyl)piperazine may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved purification techniques, and scaling up the reaction conditions to accommodate larger quantities.
Chemical Reactions Analysis
Types of Reactions
1-(4-phenylcyclohexyl)-4-(2,4,5-trimethoxybenzyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
1-(4-phenylcyclohexyl)-4-(2,4,5-trimethoxybenzyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-phenylcyclohexyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-phenylcyclohexyl)-4-(2,4,5-trimethoxybenzyl)piperazine can be compared with other similar compounds, such as:
1-(4-phenylcyclohexyl)piperazine: Lacks the trimethoxybenzyl group, which may result in different chemical and biological properties.
4-(2,4,5-trimethoxybenzyl)piperazine: Lacks the phenylcyclohexyl group, which may affect its overall activity and applications.
Properties
Molecular Formula |
C26H36N2O3 |
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Molecular Weight |
424.6 g/mol |
IUPAC Name |
1-(4-phenylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C26H36N2O3/c1-29-24-18-26(31-3)25(30-2)17-22(24)19-27-13-15-28(16-14-27)23-11-9-21(10-12-23)20-7-5-4-6-8-20/h4-8,17-18,21,23H,9-16,19H2,1-3H3 |
InChI Key |
BUTFWBNZGZNKOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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